

Pegunigalsidase Alfa: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	Pegunigalsidase-alfa	
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Pegunigalsidase alfa, marketed as Elfabrio®, is a novel enzyme replacement therapy (ERT) approved for the treatment of Fabry disease, a rare, X-linked lysosomal storage disorder.[1][2] [3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of pegunigalsidase alfa, summarizing key data from pivotal clinical trials and outlining the experimental methodologies employed.

Mechanism of Action

Fabry disease arises from a deficiency of the lysosomal enzyme α -galactosidase A (α -Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues.[1][2] This accumulation drives the multisystemic pathology of the disease, affecting the kidneys, heart, and nervous system.[4]

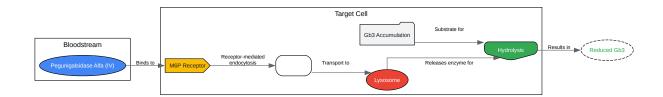
Pegunigalsidase alfa is a recombinant human α -Gal A produced in plant cell culture and subsequently modified through PEGylation—the covalent attachment of polyethylene glycol (PEG) moieties.[1][4][5] This modification results in a stabilized, cross-linked homodimer with an extended plasma half-life compared to first-generation ERTs.[1][4]

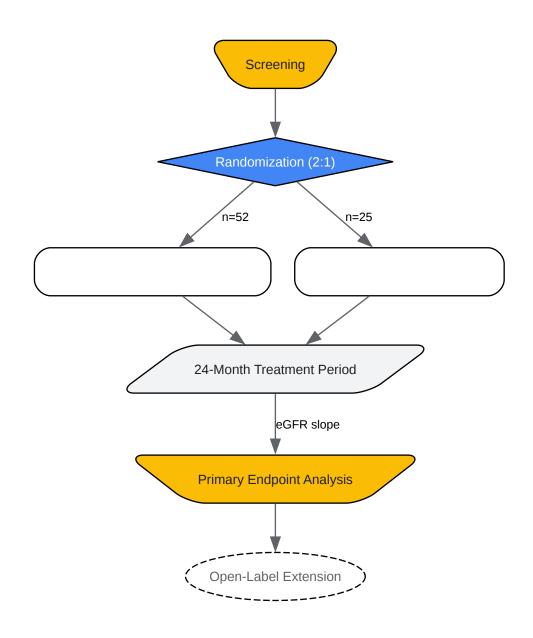
Administered intravenously, pegunigalsidase alfa circulates in the bloodstream and is taken up by target cells, primarily through mannose-6-phosphate (M6P) receptor-mediated endocytosis.

[5] Following internalization, it is transported to the lysosomes, where it catalyzes the hydrolysis

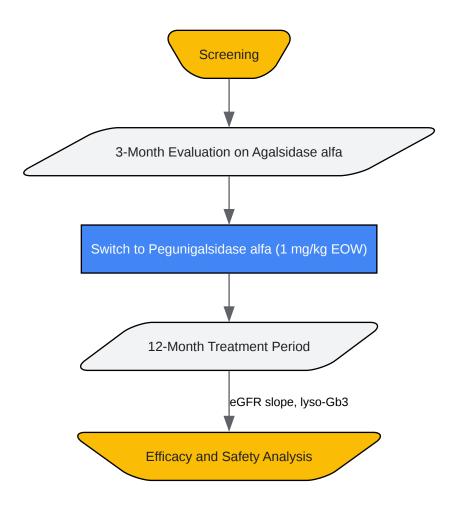


of accumulated Gb3, thereby reducing the substrate burden and mitigating the downstream cellular pathology.[5]









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